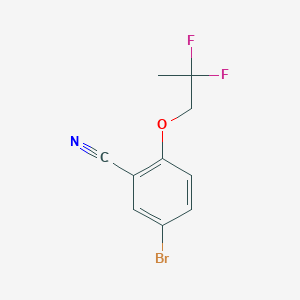

5-Bromo-2-(2,2-difluoropropoxy)benzonitrile

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1. Ligand Design and Functionalization

A study described ligands bearing 6-bromo-2,2'-bipyridine pendant arms, highlighting the transformation of the bromo to an ester and its potential for labeling biological materials. This indicates a possible application of similar bromo-benzonitrile compounds in ligand design and bio-labelling (Charbonnière, Weibel, & Ziessel, 2002).

2. Radioligand Imaging

Another research involved the synthesis of [11C]SP203, a radioligand for imaging brain metabotropic glutamate 5 receptors. The study demonstrates the use of bromo and iodo precursors in developing effective imaging agents for neurological studies (Siméon et al., 2012).

3. Environmental Pollution and Microbial Degradation

Research on benzonitrile herbicides, such as bromoxynil, has been conducted to understand their degradation in soil and their environmental impact. This research is crucial for assessing the long-term effects of such compounds on the environment (Holtze, Sørensen, Sørensen, & Aamand, 2008).

4. Study of Cytotoxic Effects

Investigations into the cytotoxic effects of benzonitrile pesticides, including bromoxynil, have been conducted using human cell lines. This research is essential for understanding the potential health risks associated with exposure to these chemicals (Lovecká et al., 2015).

5. Synthesis of Benzofuran Analogues

Studies have been conducted on the synthesis of benzofuran analogues from 5-bromosalicylaldehyde, highlighting its potential in developing new compounds with antimicrobial and pharmacological activities (Parameshwarappa, Basawaraj, & Sushila S.Sangapure, 2008).

Wirkmechanismus

Target of Action

5-Bromo-2-(2,2-difluoropropoxy)benzonitrile is a versatile chemical compound used in scientific research for its unique properties. It is a benzonitrile derivative, bearing a bromide and a difluoropropoxy at the 2- and 5-positions . The bromide and difluoropropoxy substituents display different reactivities, thus enabling selective substitution reactions .

Mode of Action

The compound interacts with its targets through selective substitution reactions . The bromide is amenable to Pd-catalysed coupling reactions . This interaction with its targets leads to changes in the molecular structure of the compound, enabling it to be used in various applications such as pharmaceutical development, organic synthesis, and material science.

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of thermally activated delayed fluorescence (TADF) dyes in OLED applications and APIs in antitumour and anti-inflammatory applications . It is synthesised with phenoxazines, carbazoles or acridan in a two-step reaction that includes nucleophilic aromatic substitution and Buchwald-Hartwig amination .

Result of Action

The result of the compound’s action is the synthesis of TADF dyes and APIs for antitumour and anti-inflammatory applications . The resulting OLED device shows a maximum current efficiency of 16.3 cdA -1, a maximum powder efficiency of 12.2 lmW -1 and an external quantum efficiency of 5% .

Action Environment

The action of 5-Bromo-2-(2,2-difluoropropoxy)benzonitrile can be influenced by various environmental factors. For instance, the compound is light-sensitive , which means that exposure to light could potentially affect its stability and efficacy. , suggesting that the pH and redox conditions of the environment could impact its action

Eigenschaften

IUPAC Name |

5-bromo-2-(2,2-difluoropropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF2NO/c1-10(12,13)6-15-9-3-2-8(11)4-7(9)5-14/h2-4H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXZPPVWNZGILJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=C(C=C(C=C1)Br)C#N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(2,2-difluoropropoxy)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide](/img/structure/B1406480.png)

![Ethyl 4-(3-bromoimidazo[1,2-a]pyrazin-6-yl)benzoate](/img/structure/B1406482.png)

![Ethyl 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoate](/img/structure/B1406483.png)

![Tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate](/img/structure/B1406486.png)

![4-Bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide](/img/structure/B1406498.png)